molecular formula C10H13N3O2S B511898 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-74-6

6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B511898
CAS RN: 24248-74-6
M. Wt: 239.3g/mol
InChI Key: HVAWXSNOFJTABL-UHFFFAOYSA-N
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Description

6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, also known as AATP, is a novel small molecule that has been studied for its potential applications in various areas of scientific research. AATP is a thienopyridine-based compound that is structurally similar to other thienopyridine-based compounds such as thienopyridone and thienopyridone derivatives. AATP has been studied for its potential applications in drug discovery, cancer research, and other areas of scientific research.

Scientific Research Applications

Proteomics Research

“6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and the identification of novel protein biomarkers for disease.

Antiproliferative Activities

This compound has been studied for its antiproliferative activities against different cancer cell lines . Antiproliferative activity refers to the ability of a compound to inhibit cell growth. In the context of cancer research, antiproliferative agents can prevent or slow the growth of cancer cells.

Antibacterial Activity

There is a correlation between the antibacterial activity of this compound and the results of MO (Molecular Orbital) calculations . This suggests that “6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” could have potential applications in the development of new antibacterial agents.

properties

IUPAC Name

6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-5(14)13-3-2-6-7(4-13)16-10(12)8(6)9(11)15/h2-4,12H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAWXSNOFJTABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS RN

24248-74-6
Record name 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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